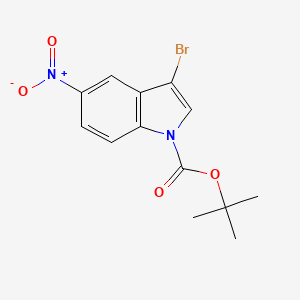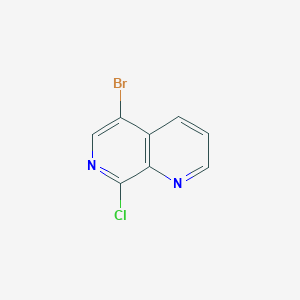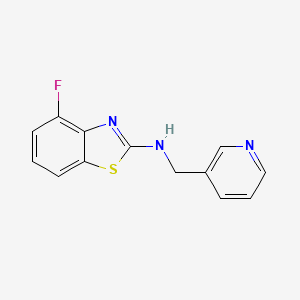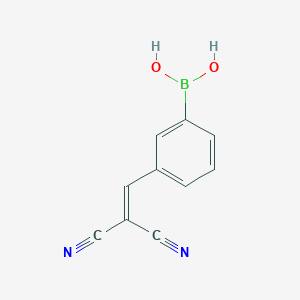
(3-(2,2-Dicyanovinyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(2,2-Dicyanovinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H7BN2O2 . It has an average mass of 197.986 Da and a monoisotopic mass of 198.060059 Da . It is also known by its IUPAC name, [3- (2,2-Dicyanovinyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group and a 2,2-dicyanovinyl group . The InChI code for this compound is 1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 458.0±55.0 °C at 760 mmHg, and a flash point of 230.8±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.35 .Wissenschaftliche Forschungsanwendungen
1. Kinetic Reactivity Studies
A study by Watanabe et al. (2013) explored the kinetic reactivity of phenylboronic acids, which included compounds similar to (3-(2,2-Dicyanovinyl)phenyl)boronic acid. They discovered contrasting results to previous beliefs about the reactivity of boronic acids and boronate ions, revealing the reactivity of RB(OH)2 was comparable to that of RB(OH)3(-) in certain conditions. This finding is crucial for understanding the behavior of boronic acids in various chemical reactions (Watanabe et al., 2013).
2. Optical Modulation in Nanotechnology
Mu et al. (2012) demonstrated the use of phenyl boronic acids, including structures similar to this compound, in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This study highlighted the significant influence of boronic acid structure on the photoluminescence quantum yield, showcasing its potential in nanotechnology applications, especially in sensing and imaging (Mu et al., 2012).
3. Ion Detection and Fluorescence Studies
Kumar and Thilagar (2014) investigated dicyanovinyl functionalized triarylboranes for distinguishing fluoride and cyanide ions. They demonstrated that structural variations in compounds like this compound could drastically change their optical properties and reactivity towards different ions, offering insights into the development of sensitive fluorescence-based ion sensors (Kumar & Thilagar, 2014).
4. Development of Non-Linear Optical Materials
Herbivo et al. (2010) synthesized dicyanovinyl-substituted compounds, including structures similar to this compound, for potential use as non-linear optical materials. This research contributes to the understanding of the thermal and optical properties of such compounds, highlighting their potential in optoelectronic applications (Herbivo et al., 2010).
5. Boronic Acid-Based Sensors
Sartain et al. (2008) investigated boronic acid-based receptors, like 3-acrylamide phenyl boronic acid, for detecting L-lactate and other compounds containing hydroxy groups. This study provides valuable insights into the potential of boronic acids in developing responsive sensors for biomedical applications (Sartain et al., 2008).
Eigenschaften
IUPAC Name |
[3-(2,2-dicyanoethenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSHLWYRSUUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C(C#N)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657401 | |
| Record name | [3-(2,2-Dicyanoethenyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-31-0 | |
| Record name | [3-(2,2-Dicyanoethenyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


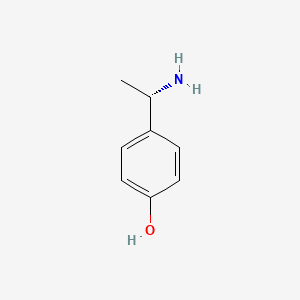
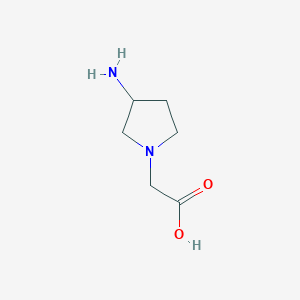
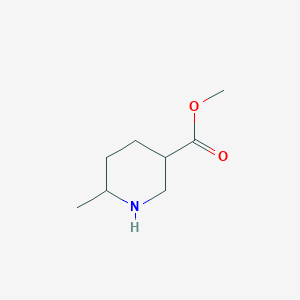
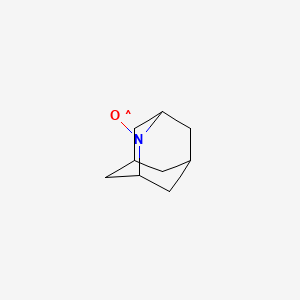
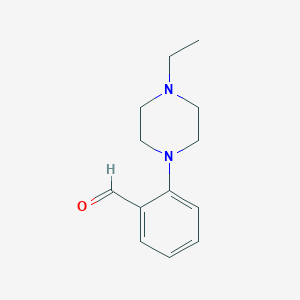

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
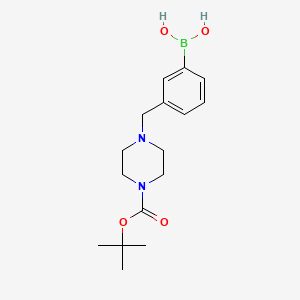
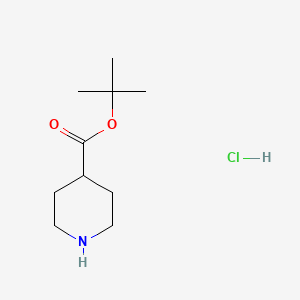
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)
